![molecular formula C19H14N4O3S2 B2748920 N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351646-94-0](/img/structure/B2748920.png)
N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide” is a compound that has been synthesized and studied for its potential anti-tubercular properties . It belongs to the class of benzo[d]thiazole-2-carbanilides .
Synthesis Analysis
The synthesis of this compound involves a CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . This process includes a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates, which are precursors of the desired carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a benzo[d]thiazole ring, a tetrahydrothiazolo ring, a pyridin ring, and a furan ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include CDI-mediated direct coupling and a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds containing similar structural motifs have been synthesized and characterized for their potential applications in medicinal chemistry and materials science. For example, Patel et al. (2015) described the synthesis and characterization of heterocyclic compounds with antibacterial and antifungal activities, showcasing the utility of such structures in developing new therapeutic agents (Patel, Patel, & Shah, 2015). Similarly, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of compounds incorporating furan and thiazole moieties, indicating their importance in organic synthesis and potential drug development (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antifungal Applications
Compounds with structures similar to the one have been evaluated for their antimicrobial and antifungal properties. This is significant for the development of new pharmaceuticals that can combat resistant strains of bacteria and fungi. For instance, Sodha et al. (2003) reported on the antimicrobial activity of new thiazolidinones synthesized using microwave irradiation, a method that enhances reaction rates and improves yield, demonstrating the potential of such compounds in antimicrobial research (Sodha et al., 2003).
Anti-inflammatory and Anticancer Activities
The anti-inflammatory and anticancer activities of thiazole and related derivatives have been a focus of research, showing promise in the development of treatments for inflammation and cancer. For example, Sawant, Bansode, and Wadekar (2012) conducted a study on the anti-inflammatory potential of oxazolo/thiazolo pyrimidine derivatives, finding that certain substitutions on the compounds enhanced their anti-inflammatory effects (Sawant, Bansode, & Wadekar, 2012). Additionally, Sarhan et al. (2010) investigated the antiproliferative activities of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives, revealing significant potential in cancer treatment (Sarhan et al., 2010).
Mécanisme D'action
Target of Action
Benzothiazole-based compounds have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
These compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Pharmacokinetics
It’s worth noting that the admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .
Result of Action
Propriétés
IUPAC Name |
N-[5-(1,3-benzothiazole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c24-16(13-5-3-9-26-13)22-19-21-12-7-8-23(10-15(12)28-19)18(25)17-20-11-4-1-2-6-14(11)27-17/h1-6,9H,7-8,10H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWYAKQOLGPKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

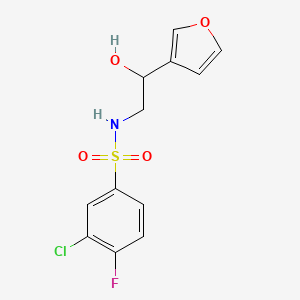
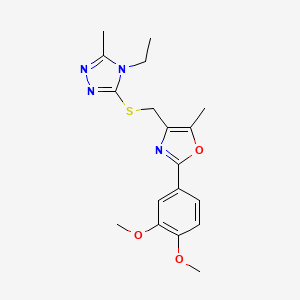
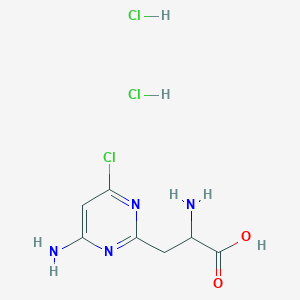
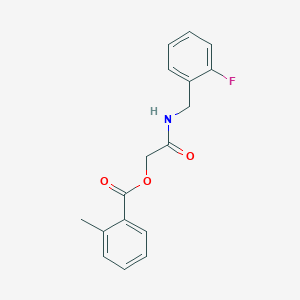
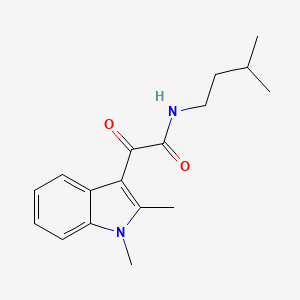
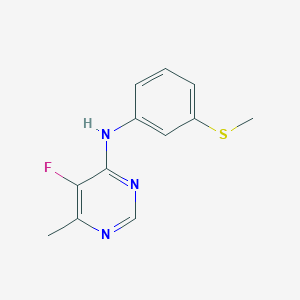
![2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2748851.png)
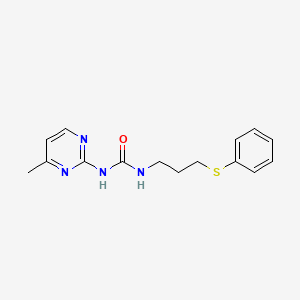
![3-((5-(cyclopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748854.png)

![9-(4-bromophenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2748856.png)
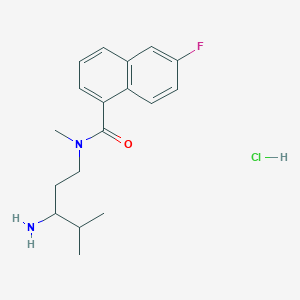
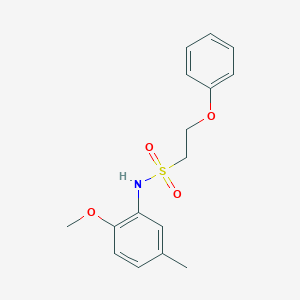
![2-Methyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2748860.png)